2-Propanone, 1-selenoxo-(9CI)
Description
2-Propanone, 1-selenoxo-(9CI) (CAS 114082-82-5) is a selenoketone derivative where the oxygen atom in the ketone group of propanone (acetone) is replaced by selenium. This substitution imparts unique chemical properties, including enhanced polarizability and redox activity, due to selenium's larger atomic radius and lower electronegativity compared to oxygen. The compound is classified as a heterocyclic organic compound, though its exact applications remain understudied . Its molecular formula is inferred as C₃H₆OSe, with a molar mass of ~137.04 g/mol.
Properties
CAS No. |
114082-82-5 |
|---|---|
Molecular Formula |
C3H4OSe |
Molecular Weight |
135.03 g/mol |
IUPAC Name |
2-oxopropaneselenal |
InChI |
InChI=1S/C3H4OSe/c1-3(4)2-5/h2H,1H3 |
InChI Key |
ZHSLAPXDWQFKQG-UHFFFAOYSA-N |
SMILES |
CC(=O)C=[Se] |
Canonical SMILES |
CC(=O)C=[Se] |
Synonyms |
2-Propanone, 1-selenoxo- (9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Selenoxoacetone can be achieved through several methods. One common approach involves the reaction of acetone with selenium dioxide under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the selenoxo group. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
1-Selenoxoacetone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form seleninic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of 1-Selenoxoacetone can yield selenol compounds, which are valuable intermediates in organic synthesis.
Substitution: The selenoxo group can be substituted with other functional groups through reactions with nucleophiles, leading to the formation of diverse organoselenium compounds.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Selenoxoacetone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds, which are used in various organic reactions and catalysis.
Biology: The compound’s unique properties make it a subject of interest in the study of selenium’s biological roles and its potential therapeutic applications.
Medicine: Research is ongoing to explore the potential use of 1-Selenoxoacetone and its derivatives in the development of new drugs, particularly for their antioxidant and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including those with semiconducting properties
Mechanism of Action
The mechanism of action of 1-Selenoxoacetone involves its interaction with various molecular targets and pathways. In biological systems, selenium compounds are known to interact with thiol groups in proteins, leading to the formation of selenoproteins. These interactions can modulate cellular redox states and influence various biochemical pathways. The exact molecular targets and pathways involved in the action of 1-Selenoxoacetone are still under investigation, but its effects are believed to be related to its ability to modulate oxidative stress and cellular signaling .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Below is a comparison of 2-propanone, 1-selenoxo-(9CI) with four structurally related compounds:
Chemical Reactivity and Stability
- Selenium vs. Oxygen: The selenoketone group in 1-selenoxo-2-propanone is more reactive in redox reactions compared to traditional ketones. Selenium’s ability to stabilize radicals and participate in electrophilic substitutions distinguishes it from oxygen analogs .
- Aromatic Substituents: The benzoselenazolyl derivative (C₁₀H₉NOSe) exhibits enhanced stability due to aromatic conjugation, whereas the furyl analog (C₇H₈O₂) may undergo ring-opening reactions under acidic conditions .
- Oxime Functionalization : The pyridinyl oxime derivative (C₈H₁₀N₂O) can form coordination complexes with metals, making it valuable in catalysis or drug design .
Physicochemical Data
- Density : The benzoselenazolyl compound (238.14 g/mol) is significantly denser than the furyl analog (124.14 g/mol), reflecting its larger aromatic system .
- Synthesis: (2-Furyl)-2-propanone is synthesized via alkaline hydrolysis of α-methyl-p-(α-furyl) glycidic acid ethyl ester, highlighting its stability under basic conditions .
Research Findings and Statistical Insights
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Propanone, 1-selenoxo-(9CI), and how can reaction parameters be optimized?
Answer:
The synthesis of 2-Propanone, 1-selenoxo-(9CI) typically involves selenium incorporation into a propanone backbone. A common approach is nucleophilic substitution using selenide reagents (e.g., NaHSe or HSe⁻) reacting with a halogenated propanone precursor (e.g., 1-chloro-2-propanone). Key parameters include:
- Temperature : Maintain ≤0°C to minimize side reactions like oxidation of selenium intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of selenide ions.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.
Yield optimization requires iterative adjustments to stoichiometry and reaction time, monitored via TLC or GC-MS. Comparative studies of analogous selenoxo compounds suggest yields ranging from 45–70% under optimized conditions .
Basic: How is the selenium moiety in 2-Propanone, 1-selenoxo-(9CI) characterized spectroscopically?
Answer:
The selenium atom’s electronic environment is probed using:
- <sup>77</sup>Se NMR : Provides direct evidence of selenium bonding, with chemical shifts typically between 200–600 ppm for selenoketones.
- X-ray Crystallography : Resolves the planar geometry of the selenoxo group (C=Se bond length ~1.85–1.90 Å) and confirms regioselectivity.
- IR Spectroscopy : C=Se stretching vibrations appear at 550–650 cm⁻¹, distinct from C=O (~1700 cm⁻¹).
Cross-validation with mass spectrometry (e.g., ESI-MS) ensures molecular ion integrity .
Advanced: How does the selenium atom influence the compound’s reactivity in organoselenium catalysis?
Answer:
The selenoxo group acts as a soft electrophile, enabling unique catalytic pathways:
- Radical Scavenging : The Se center stabilizes radical intermediates in redox reactions, as observed in studies of selenoketones inhibiting lipid peroxidation.
- Ligand Exchange : In coordination chemistry, the C=Se moiety binds transition metals (e.g., Pd or Cu), facilitating cross-coupling reactions.
- Chalcogen Bonding : The Se atom participates in non-covalent interactions, enhancing substrate selectivity in asymmetric catalysis.
Mechanistic studies using DFT calculations and kinetic isotope effects are recommended to elucidate these roles .
Advanced: How can researchers resolve contradictions in reported thermodynamic stability data for 2-Propanone, 1-selenoxo-(9CI)?
Answer:
Discrepancies in stability data (e.g., decomposition temperatures varying by 20–30°C) may arise from:
- Impurity Profiles : Trace moisture or oxygen accelerates selenium oxidation. Use Karl Fischer titration and O2-free gloveboxes for reproducibility.
- Analytical Methods : Differential Scanning Calorimetry (DSC) under inert atmospheres provides more reliable decomposition profiles than TGA.
- Crystalline vs. Amorphous Forms : Polymorphism affects stability. Powder XRD and solid-state NMR clarify phase-dependent behavior.
Cross-referencing with structurally similar selenoketones (e.g., selenoacetone) can contextualize data anomalies .
Advanced: What strategies are effective for studying the biological interactions of 2-Propanone, 1-selenoxo-(9CI) with biomolecules?
Answer:
To investigate interactions with proteins or DNA:
- Fluorescence Quenching Assays : Monitor binding to G-quadruplex DNA (e.g., c-MYC promoter) by measuring changes in intrinsic fluorescence or competitive displacement of thioflavin T.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) and stoichiometry.
- Molecular Dynamics Simulations : Models dynamic interactions (e.g., π-stacking or hydrogen bonding) between the selenoxo group and biomolecular targets.
Reference studies on analogous compounds (e.g., 9CI derivatives) highlight the importance of kinetic vs. thermodynamic binding modes .
Basic: What safety protocols are critical for handling 2-Propanone, 1-selenoxo-(9CI) in laboratory settings?
Answer:
Due to selenium’s toxicity and potential volatility:
- Ventilation : Use fume hoods with HEPA filters to capture airborne particulates.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles prevent dermal/ocular exposure.
- Waste Disposal : Neutralize selenium-containing waste with 10% NaHCO3 before disposal in designated hazardous containers.
Medical surveillance (e.g., blood selenium levels) is advised for chronic exposure scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
